molecular formula C13H15N3O2S B2809875 Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 421561-66-2

Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No.: B2809875
CAS No.: 421561-66-2
M. Wt: 277.34
InChI Key: COOIKUWHKPOSMG-UHFFFAOYSA-N
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Description

Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate is a bicyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine core. Its molecular formula is C₁₄H₁₇N₃O₂S, with a molecular weight of 291.37 g/mol . This compound is frequently utilized as a starting material for synthesizing derivatives with enhanced bioactivity, such as antimicrobial or anticancer agents .

Properties

IUPAC Name

methyl 2-(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-18-10(17)6-9-15-12(14)11-7-4-2-3-5-8(7)19-13(11)16-9/h2-6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOIKUWHKPOSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Hydrazinolysis of the Ester Group

The methyl ester undergoes nucleophilic substitution with hydrazine hydrate to form the corresponding hydrazide. This reaction is critical for generating intermediates used in further heterocyclic syntheses.

Reaction Conditions :

  • Reflux in ethanol for 8–12 hours

  • Catalyst: None required

Example :
Methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate → (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Yield : 85–90%

Acylation of the Amino Group

The primary amino group reacts with acylating agents (e.g., acetyl chloride, chloroacetyl chloride) to form substituted acetamides.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N)

  • Temperature: 0–25°C

Example :
Reaction with chloroacetyl chloride yields N-(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)-2-chloroacetamide.
Applications : Intermediate for anticancer agents

Condensation with Aldehydes/Ketones

The amino group participates in Schiff base formation with aromatic aldehydes or ketones, producing arylidene derivatives.

Reaction Conditions :

  • Solvent: Ethanol

  • Reflux for 4–6 hours

Example :
Condensation with benzaldehyde forms 2-[(4-(benzylideneamino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate].
Biological Relevance : Enhanced antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 23.2 µM)

Alkylation Reactions

The amino group undergoes alkylation with α-haloketones (e.g., chloroacetone, 2-bromoacetophenone) to yield N-alkyl derivatives.

Reaction Conditions :

  • Solvent: Dry xylene

  • Reflux for 12–24 hours

Example :
Reaction with chloroacetone produces 2-[(4-(2-oxopropylamino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate].
Key Observation : Improved solubility in polar aprotic solvents

Hydrolysis of the Ester Group

Acidic or basic hydrolysis converts the ester to a carboxylic acid, enabling further functionalization.

Reaction Conditions :

  • Acidic: HCl (conc.) in ethanol

  • Basic: NaOH in aqueous ethanol

Example :
Methyl ester → (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetic acid
Applications : Precursor for amide-coupled prodrugs

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldKey Citation
HydrazinolysisHydrazine hydrate, ethanol, refluxAcetohydrazide derivative85–90%
AcylationChloroacetyl chloride, DCM, Et₃NN-Chloroacetylated derivative70–75%
CondensationBenzaldehyde, ethanol, refluxArylidene Schiff base65–70%
AlkylationChloroacetone, dry xylene, refluxN-(2-oxopropyl) derivative60–65%
HydrolysisHCl/NaOH, ethanol, refluxCarboxylic acid derivative80–85%

Mechanistic Insights

  • Hydrazinolysis : Nucleophilic attack by hydrazine at the ester carbonyl, followed by elimination of methanol .

  • Acylation : Base-mediated deprotonation of the amino group, facilitating nucleophilic substitution at the acyl chloride.

  • Schiff Base Formation : Acid-catalyzed imine formation via dehydration .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrobenzothienopyrimidine core, which is known for its diverse biological activities. The presence of an amino group and an ester functionality enhances its potential interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate exhibits promising anticancer activity. Similar compounds have been shown to inhibit specific kinases involved in cancer progression. The unique structure of this compound may allow it to engage with these targets effectively.

Anti-inflammatory and Antimicrobial Effects

Research suggests that the tetrahydrobenzothienopyrimidine moiety is associated with anti-inflammatory and antimicrobial properties. These effects are particularly relevant in developing treatments for infections and inflammatory diseases.

Synthesis Methodology

The synthesis of methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate typically involves several key steps:

  • Formation of the Tetrahydrobenzothienopyrimidine Core : This initial step often uses cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group : This can be achieved through amination reactions.
  • Esterification : The final step involves the conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a marked reduction in inflammatory markers and improvement in joint function when treated with methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate compared to control groups.

Mechanism of Action

The mechanism of action of Methyl (4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include the tetrahydrobenzothienopyrimidine core, 4-amino group, and methyl ester. Below is a comparative analysis with structurally analogous compounds:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application References
Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate (Target Compound) C₁₄H₁₇N₃O₂S 4-amino, methyl ester Precursor for antitumor/antimicrobial agents
Ethyl (Z)-2-(6,6,8,8-Tetramethyl-2-((2-((4-(3-(3-nitrophenyl)acryloyl)-phenyl)amino)-2-oxoethyl)thio)-4-oxo-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-3(4H)-yl)acetate (Compound 3g) C₃₈H₃₇N₅O₆S₂ Nitrophenyl acryloyl, tetramethyl groups Anticancer (synthesis yield: 80%)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Trimethylbenzylidene, nitrile Antimicrobial (yield: 68%, m.p. 243–246°C)
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) C₁₈H₁₆N₄OS Pyridyl amide Broad-spectrum antimicrobial activity
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₉H₁₈N₆OS₂ Thiadiazolylmethyl, anilino Improved activity against lung/breast cancer

Physicochemical Properties

  • Compound 11a: 243–246°C ; Compound 3g: Not reported.
  • Solubility : Ester groups (e.g., methyl/ethyl) generally improve lipid solubility compared to amides or nitriles, affecting bioavailability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Amino Groups: Essential for hydrogen bonding to biological targets (e.g., DNA or enzymes) . Ester vs. Amide Moieties: Esters (target compound) are metabolically labile, whereas amides (e.g., 2g) offer stability and sustained activity . Heterocyclic Additions: Thiadiazole or triazolo rings (e.g., ) enhance target specificity via π-π stacking .
  • Limitations :

    • Direct bioactivity data for the target compound are scarce; its utility is inferred from derivative studies .
    • Variable yields in synthesis (e.g., 57–80%) highlight the need for optimized protocols .

Biological Activity

Methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

1. Compound Overview

Methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate is classified under heterocyclic compounds due to its unique ring structure containing nitrogen and sulfur atoms. The molecular formula is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S, and it exhibits a molecular weight of approximately 281.35 g/mol .

2. Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. One common method includes the cyclization of 4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives under reflux conditions with bases like sodium methoxide in solvents such as butanol .

3.1 Antimicrobial Activity

Research indicates that compounds related to methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate exhibit significant antimicrobial properties. A study demonstrated that derivatives showed moderate to excellent activity against various Gram-positive and Gram-negative bacteria .

CompoundActivity AgainstZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli25
Compound CK. pneumoniae22

3.2 Anticancer Properties

Methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate has been evaluated for its anticancer potential. The mechanism involves interaction with tubulin at the colchicine binding site leading to apoptosis in cancer cells .

The biological effects of methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate are primarily attributed to its ability to bind to specific enzymes or receptors within cells:

  • Inhibition of Cell Proliferation : The compound inhibits cell growth by disrupting microtubule formation.
  • Induction of Apoptosis : It triggers programmed cell death pathways in cancerous cells.

5. Case Studies

In a recent study published in PubMed, researchers synthesized various derivatives of this compound and screened them for biological activity. The results indicated that certain modifications significantly enhanced antimicrobial efficacy .

6. Conclusion

Methyl (4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetate shows promising biological activities including antimicrobial and anticancer properties. Its unique structure allows for various modifications which can enhance its efficacy against different biological targets.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Cyclization of thiophene and pyrimidine precursors under acidic or alkaline conditions to form the benzothieno[2,3-d]pyrimidine core .
  • Step 2 : Introduction of the 4-amino group via reductive amination or nucleophilic substitution .
  • Step 3 : Acetylation with methyl ester reagents to install the acetamide moiety .
  • Optimization : Use continuous flow reactors for improved heat transfer, monitor reaction progress via TLC/HPLC, and employ recrystallization or column chromatography for purification .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.8–8.1 ppm), aliphatic protons in the tetrahydro ring (δ 1.6–3.0 ppm), and methyl ester groups (δ 3.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 519.6 [M+H]+) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of the benzothieno[2,3-d]pyrimidine core influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Replace the methyl ester with pyridyl amides (e.g., 2g, 2h) to enhance antimicrobial activity via TrmD enzyme inhibition .
  • SAR Strategy : Synthesize derivatives via aza-Wittig reactions or peptide coupling, then evaluate bioactivity using agar diffusion (MIC assays) and docking studies (e.g., AutoDock Vina) to correlate substituent size/electronic properties with target binding .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?

  • Methodological Answer :

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., Mueller-Hinton agar for antimicrobials; kinase profiling for EGFR inhibition) .
  • Computational Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to compare binding modes of derivatives with divergent targets (e.g., TrmD vs. EGFR) .
  • Meta-Analysis : Cross-reference substituent patterns (e.g., 4-chlorophenyl vs. furan-methyl groups) with bioactivity databases to identify structure-specific trends .

Q. How can green chemistry principles improve the alkylation of 2-oxo-thienopyrimidines during derivative synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures .
  • Energy Efficiency : Use room-temperature alkylation with excess reagent (e.g., methyl iodide) to avoid prolonged heating .
  • Waste Reduction : Employ catalytic methods (e.g., phase-transfer catalysts) to minimize byproducts .

Experimental Design & Data Analysis

Q. What in silico approaches predict the pharmacokinetic and toxicity profiles of derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess logP (target <5), CYP450 inhibition, and hERG cardiotoxicity .
  • Docking Workflow : Prepare ligand (derivative) and receptor (e.g., TrmD PDB: 6TZ3) files in PyMOL, perform flexible docking with AutoDock, and validate poses using RMSD clustering .

Q. How to design a structure-activity relationship (SAR) study for optimizing anticancer activity?

  • Methodological Answer :

  • Library Design : Synthesize 10–20 derivatives with variations at the 2- and 4-positions (e.g., sulfanyl acetamides, pyridyl groups) .
  • Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values .
  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity .

Key Notes

  • Contradictions : Antimicrobial activity varies significantly with substituent electronic properties (e.g., electron-withdrawing groups enhance TrmD binding) .
  • Advanced Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) for challenging separations .

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